molecular formula C6H12BrNO3S B1629338 5-Bromo-N-methanesulfonylpentanamide CAS No. 52533-64-9

5-Bromo-N-methanesulfonylpentanamide

Cat. No. B1629338
CAS RN: 52533-64-9
M. Wt: 258.14 g/mol
InChI Key: LLHBJNWMKOAJDD-UHFFFAOYSA-N
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Patent
US08063240B2

Procedure details

A mixture consisting of methanesulfonamide (4.76 g) and 5-bromovaleric acid chloride (10 g) was heated at 85-90° C. for one hour, was cooled to room temperature, and was diluted with ethyl acetate (75 mL). The solution was washed with water, brine, and dried over sodium sulfate. The solution was filtered and evaporated to 40 mL of solvent, then cooled to −15° C. A white precipitate formed, which was collected by filtration to afford the title intermediate (11.4 g, 88%) as a white solid; melting point 98-100° C.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH2:5])(=[O:4])=[O:3].[Br:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11](Cl)=[O:12]>C(OCC)(=O)C>[Br:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([NH:5][S:2]([CH3:1])(=[O:4])=[O:3])=[O:12]

Inputs

Step One
Name
Quantity
4.76 g
Type
reactant
Smiles
CS(=O)(=O)N
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrCCCCC(=O)Cl
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
WASH
Type
WASH
Details
The solution was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to 40 mL of solvent
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −15° C
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
FILTRATION
Type
FILTRATION
Details
which was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrCCCCC(=O)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.